Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]-
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Overview
Description
Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- is a complex organic compound featuring a pyrrolidine ring structure. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
Preparation Methods
The synthesis of Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. This can be achieved through various synthetic strategies, including amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying biological processes.
Medicine: Pyrrolidine derivatives are often explored for their potential therapeutic effects.
Industry: The compound can be used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- involves its interaction with specific molecular targets. The pyrrolidine ring structure allows the compound to bind to enantioselective proteins, influencing biological activity. The stereochemistry and spatial orientation of substituents play a crucial role in determining the compound’s binding mode and biological profile .
Comparison with Similar Compounds
Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- can be compared with other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share similar structural features but differ in their biological activity and applications.
Biological Activity
Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- is a complex organic compound with potential biological activities. This article explores its structure, synthesis, and biological implications based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical formula for Methanone, (2-carboxypyrrolidin-1-yl)-[1-(t-butoxycarbonyl)pyrrolidin-2-yl]- is C15H24N2O5 . The compound features two pyrrolidine rings, one of which is substituted with a carboxylic acid group, while the other has a t-butoxycarbonyl group. This structural arrangement may influence its interaction with biological targets.
Research indicates that compounds similar to Methanone can exhibit various biological activities, including:
- CETP Inhibition : Compounds derived from similar structures have shown potential as cholesteryl ester transfer protein (CETP) inhibitors, which are relevant in managing cholesterol levels and cardiovascular diseases .
- Immunomodulation : There is evidence suggesting that certain heterocyclic compounds can act as immunomodulators, influencing immune responses. Methanone’s structure may allow it to interact with immune pathways similarly .
2. Pharmacological Studies
Several studies have assessed the pharmacological potential of related compounds:
- In vitro Studies : A study highlighted the synthesis of novel benzo[ d]imidazole compounds targeting cannabinoid receptors, which demonstrated significant binding affinities and agonistic activities. These findings suggest that structural motifs in Methanone could be explored for similar receptor interactions .
- Case Studies : In a patent application discussing tetrahydroquinoline derivatives, it was noted that modifications in the molecular structure could enhance solubility and bioavailability, critical factors for therapeutic efficacy .
Data Tables
The following table summarizes key findings related to the biological activity of Methanone and similar compounds:
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDABHXCVGCHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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